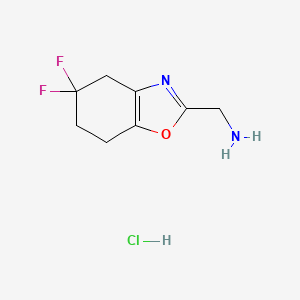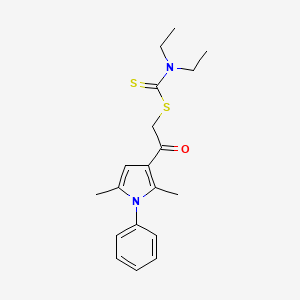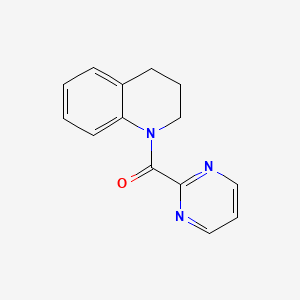![molecular formula C15H13FN4O3 B2868241 2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 2108266-81-3](/img/structure/B2868241.png)
2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. These complexes demonstrated significant antioxidant activity, indicating potential applications in mitigating oxidative stress-related conditions. The antioxidant properties were assessed using assays like DPPH, ABTS, and FRAP, highlighting the compounds' ability to scavenge free radicals and reduce oxidative damage (Chkirate et al., 2019).
Anti-inflammatory Activity
Sunder and Maleraju (2013) synthesized N-(3-chloro-4-fluorophenyl)-2- derivatives with pyrazole moieties and evaluated their anti-inflammatory activity. Among the synthesized compounds, specific derivatives showed significant anti-inflammatory effects, suggesting their potential use in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Radioligand Imaging
Dollé et al. (2008) focused on the synthesis of DPA-714, a fluorine-labeled compound for positron emission tomography (PET) imaging of the translocator protein (18 kDa). This research demonstrates the application of fluoro-substituted pyrazolo[1,5-a]pyrimidineacetamides in neuroimaging, aiding in the study of neuroinflammatory conditions and potential therapeutic monitoring (Dollé et al., 2008).
Antimicrobial Activity
A study by Saravanan et al. (2010) synthesized novel thiazole derivatives incorporating pyrazole moieties and evaluated their antimicrobial efficacy. The compounds exhibited significant anti-bacterial and anti-fungal activities, indicating their potential as leads for the development of new antimicrobial agents (Saravanan et al., 2010).
Synthesis and Evaluation of Novel Derivatives
Research by Fookes et al. (2008) synthesized and evaluated fluoro-substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for their affinity and selectivity towards peripheral benzodiazepine receptors. These compounds were investigated for potential applications in imaging neurodegenerative disorders, highlighting the versatile utility of fluoro-substituted derivatives in biomedical research (Fookes et al., 2008).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. A Safety Data Sheet (SDS) provides information about the potential hazards of a compound and how to handle it safely . Unfortunately, the specific safety and hazards of this compound are not provided in the search results.
Propiedades
IUPAC Name |
2-[2-(3-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O3/c16-10-3-1-2-9(6-10)13-11(8-21)14-15(23)19(7-12(17)22)4-5-20(14)18-13/h1-6,21H,7-8H2,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOGIBFEGFKFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=CN(C(=O)C3=C2CO)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2868158.png)
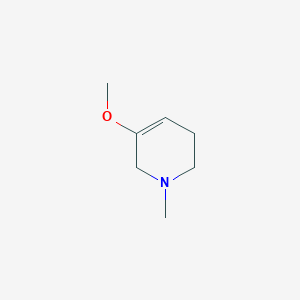
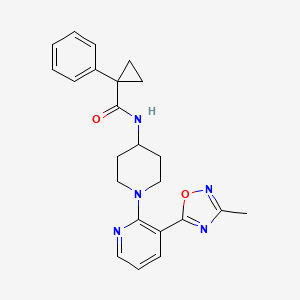
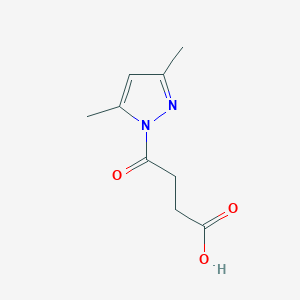
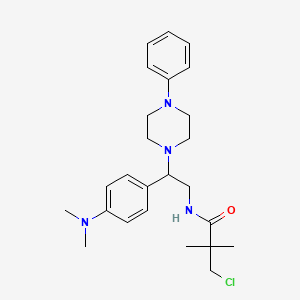
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)
